molecular formula C23H31N3O3 B2973478 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 941983-51-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2973478
CAS No.: 941983-51-3
M. Wt: 397.519
InChI Key: OVDYJYPTAOSJAP-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring, a tetrahydroquinoline moiety, and an ethanediamide linkage, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene derivative, followed by the formation of the tetrahydroquinoline intermediate. The final step involves the coupling of these intermediates with ethanediamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to its combination of a cyclohexene ring, tetrahydroquinoline moiety, and ethanediamide linkage. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-16(2)23(29)26-14-6-9-18-10-11-19(15-20(18)26)25-22(28)21(27)24-13-12-17-7-4-3-5-8-17/h7,10-11,15-16H,3-6,8-9,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDYJYPTAOSJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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